Elevated Lipophilicity vs 6-Methyl Isomer
The 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine compound exhibits a higher calculated partition coefficient (LogP) compared to its closest positional isomer, 6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine. This indicates greater lipophilicity, a critical parameter influencing membrane permeability and solubility in both assay and synthetic contexts [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.88 [1] |
| Comparator Or Baseline | 6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1239647-61-0): LogP = 0.55 - 0.71 [2] |
| Quantified Difference | The 7-methyl isomer exhibits a LogP that is 0.17 to 0.33 units higher than the 6-methyl isomer, representing a ~24-60% increase in lipophilicity relative to the 6-methyl baseline. |
| Conditions | Calculated partition coefficient (LogP) values obtained from ChemSrc and Chembase databases. The 7-methyl value is 0.88 [1]; 6-methyl values are 0.55 (ChemSrc) and 0.706 (Chembase) [2]. |
Why This Matters
Higher lipophilicity can significantly enhance membrane permeability in cellular assays and influence compound solubility and handling during synthetic transformations.
- [1] ChemSrc. (2024). 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1239648-57-7) Data Sheet. View Source
- [2] Chembase. (n.d.). 6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine Product Properties. View Source
